REACTION_CXSMILES
|
O.[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:11](=[O:28])[N:12]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:13]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[CH:15]=1)#[N:3].C(O)C.Br.C(O)(=O)C>C(OCC)(=O)C>[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[C:10]1[C:11](=[O:28])[N:12]([C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)[CH:13]=[C:14]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][N:17]=2)[CH:15]=1)#[N:3] |f:0.1,3.4|
|
Name
|
3-(2-cyanophenyl)-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one hydrate
|
Quantity
|
4.73 g
|
Type
|
reactant
|
Smiles
|
O.C(#N)C1=C(C=CC=C1)C=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.04 g
|
Type
|
reactant
|
Smiles
|
Br.C(C)(=O)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
resultant residue
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was then stirred at room temperature for 3.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
was concentrated under reduced pressure
|
Type
|
ADDITION
|
Details
|
by adding ethyl acetate (small amount) to the residue
|
Type
|
CONCENTRATION
|
Details
|
before further concentration under reduced pressure
|
Type
|
FILTRATION
|
Details
|
The precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with ethyl acetate (small amount)
|
Type
|
CUSTOM
|
Details
|
dried under reduced pressure
|
Reaction Time |
3.5 h |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C1=C(C=CC=C1)C=1C(N(C=C(C1)C1=NC=CC=C1)C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.28 g | |
YIELD: CALCULATEDPERCENTYIELD | 112.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |